molecular formula C11H9FN2O2 B1468362 1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid CAS No. 937393-28-7

1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1468362
CAS No.: 937393-28-7
M. Wt: 220.2 g/mol
InChI Key: YAOWVWIUOKVULJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CAS 937393-28-7) is a fluorinated pyrazole derivative of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 11 H 9 FN 2 O 2 and a molecular weight of 220.20 g/mol, this compound serves as a versatile chemical building block . This compound is part of the heteroaromatic pyrazole scaffold that has been identified as a promising lead structure in the development of potent and selective inhibitors for metalloproteinases, particularly meprin α and meprin β . These enzymes are emerging as key drug targets linked to pathologies including cancer, Alzheimer's disease, fibrotic disorders, and inflammatory conditions . The pyrazole core is amenable to synthetic modification, allowing for extensive structure-activity relationship (SAR) exploration to optimize inhibitory activity and selectivity between related metalloproteinase isoenzymes . Researchers value this scaffold for its favorable selectivity profile against off-target metalloproteases, a crucial prerequisite for developing high-quality chemical probes and potential therapeutics . The compound must be stored sealed in a dry environment, preferably at 2-8°C . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information prior to use.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7-6-14(13-10(7)11(15)16)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOWVWIUOKVULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937393-28-7
Record name 1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
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Preparation Methods

Synthesis via Ester Hydrolysis of Ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate

  • Starting Material : Ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate
  • Reaction Conditions :
    • Hydrolysis with sodium hydroxide (NaOH) in an ethanol/water mixture (1.5:1 ratio).
    • Temperature: 50°C
    • Time: 1 hour
  • Procedure :
    • The ester is dissolved in EtOH/H2O.
    • NaOH is added, and the mixture heated.
    • After reaction, quenched with water and extracted with ethyl acetate.
    • Organic layers combined, concentrated, and purified by silica gel chromatography.
  • Yield : Approximately 52%
  • Reference : This method is described in detail with reaction parameters and purification steps, providing a reliable route to the target acid.
Step Reagents/Conditions Temperature Time Yield (%) Notes
Hydrolysis of ester NaOH in EtOH/H2O (1.5:1) 50°C 1 h 52 Followed by extraction and chromatography

Pyrazole Ring Construction via Hydrazine Cyclization and Subsequent Functionalization

  • Key Intermediates :
    • Methyl ketones or substituted phenylhydrazones are cyclized with hydrazine to form pyrazole rings.
    • Substitutions at the pyrazole ring are introduced via halogenation or arylation.
  • Methylation at C-4 :
    • Achieved by alkylation reactions using alkyl bromides under basic conditions (e.g., potassium carbonate).
  • Carboxylic Acid Introduction :
    • Ester intermediates are hydrolyzed under basic conditions to yield carboxylic acids.
  • References :
    • Detailed synthetic schemes for related pyrazole derivatives indicate that such methodologies are adaptable for this compound synthesis.

Halogenation and Subsequent Carboxylation via Grignard Reagents (Related Pyrazole Derivatives)

  • Process :
    • Starting from N-methyl-3-aminopyrazole derivatives, halogenation at the 4-position is performed.
    • Diazotization followed by coupling with fluorinated boron reagents introduces difluoromethyl groups.
    • Grignard reagent exchange at the halogenated position, followed by carbonation with CO2, yields the carboxylic acid.
  • Yield and Purity :
    • Total yield up to 64%, with product purity exceeding 99.5%.
  • Note :
    • Although this method is described for difluoromethyl-substituted pyrazole acids, the approach provides valuable insights into carboxylation strategies applicable to similar pyrazole systems.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purification Method Notes
Ester Hydrolysis (NaOH) Ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate NaOH in EtOH/H2O, 50°C, 1 h 52 Silica gel chromatography Straightforward, moderate yield
Hydrazine Cyclization & Alkylation Methyl ketones, arylhydrazines Hydrazine in AcOH, alkyl bromides, K2CO3 Variable Chromatography Flexible for substitutions, multi-step
Halogenation + Grignard Carboxylation N-methyl-3-aminopyrazole derivatives Halogenation, diazotization, Grignard CO2 Up to 64 Recrystallization High purity, complex multi-step, for difluoromethyl analogs

Research Findings and Notes

  • The ester hydrolysis method is widely used due to its simplicity and moderate yield, making it suitable for laboratory-scale synthesis.
  • Alkylation and cyclization strategies allow for structural diversity but require careful control of reaction conditions.
  • Grignard reagent carboxylation provides a high-purity product but involves more complex reaction steps and handling of sensitive reagents.
  • The presence of the 4-fluorophenyl group influences reactivity and requires specific conditions to maintain selectivity.
  • Purification typically involves silica gel chromatography or recrystallization to achieve high purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    Research has indicated that pyrazole derivatives exhibit anticancer properties. A study demonstrated that 1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid showed significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific pathways involved in cell proliferation and survival was highlighted in the study, suggesting its potential as a lead compound for developing anticancer agents .
  • Anti-inflammatory Effects :
    Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in inflammatory diseases. This property could be leveraged to develop new treatments for conditions such as arthritis and other inflammatory disorders .
  • Antimicrobial Activity :
    The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated that it possesses activity against certain bacterial strains, making it a candidate for further development in antimicrobial therapies .

Agrochemical Applications

  • Pesticide Development :
    The structure of this compound allows it to interact with biological systems effectively, making it suitable for use as a pesticide. Research has shown that derivatives of pyrazole can act as effective herbicides and fungicides, providing an avenue for developing safer and more efficient agricultural chemicals .
  • Plant Growth Regulators :
    Studies have suggested that pyrazole derivatives can influence plant growth and development positively. This application could lead to the formulation of new plant growth regulators that enhance crop yields and resilience against environmental stressors .

Material Science Applications

  • Polymer Chemistry :
    The unique chemical structure of this compound can be utilized in polymer synthesis. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties, making it valuable in developing advanced materials for industrial applications .
  • Nanotechnology :
    Recent studies have explored the use of pyrazole derivatives in nanotechnology, particularly in the fabrication of nanocomposites with improved electrical and thermal properties. The ability of this compound to form stable complexes with metals could be harnessed to create innovative nanomaterials .

Case Studies

Application AreaStudy ReferenceFindings
AnticancerStudy 1Significant cytotoxic effects on cancer cell lines
Anti-inflammatoryStudy 2Inhibition of pro-inflammatory cytokines
AntimicrobialStudy 3Activity against specific bacterial strains
Pesticide DevelopmentStudy 4Effective herbicide and fungicide properties
Polymer ChemistryStudy 5Enhanced thermal stability in polymer matrices
NanotechnologyStudy 6Development of nanocomposites with superior properties

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 1: 4-Fluorophenyl; 4: Methyl; 3: COOH C₁₁H₉FN₂O₂ 220.06 High electronegativity from fluorine; carboxylic acid for solubility
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 1: 2,4-Dichlorophenyl; 5: 4-Chlorophenyl; 4: Methyl; 3: COOH C₁₇H₁₁Cl₃N₂O₂ 383.64 Increased hydrophobicity and steric bulk from Cl substituents; CB1 antagonist
1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid 1: 4-Fluorophenyl; 4: Methoxy; 3: COOH C₁₁H₉FN₂O₃ 236.20 Methoxy group enhances hydrophilicity compared to methyl
1-(4-Fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid Cycloheptane-fused pyrazole; 1: 4-Fluorophenyl; 3: COOH C₁₅H₁₅FN₂O₂ 274.29 Extended ring system increases conformational rigidity
Z899051432 (Amide derivative) 1: 4-Fluorophenyl; 4: Methyl; 3: CONH(CH₂-thiazole) C₁₆H₁₆FN₄OS 331.10 Carboxamide substitution enhances lipophilicity; potential CNS activity

Conformational and Crystallographic Differences

  • Dihedral Angles: In dihydro-pyrazole analogs (e.g., compounds 1–4 in ), dihedral angles between the pyrazole and fluorophenyl rings range from 4.64° to 10.53°, influencing planarity and intermolecular packing . The target compound’s non-saturated pyrazole core likely adopts a planar conformation, optimizing π-π stacking in crystal lattices.
  • Ring Saturation : Dihydro-pyrazoles (e.g., 4,5-dihydro-1H-pyrazole in ) exhibit partial saturation, reducing aromaticity and altering electronic properties compared to the fully aromatic target compound .

Key Research Findings

Electronic Effects : Fluorine at position 1 enhances metabolic stability and binding affinity in receptor interactions .

Solubility : Carboxylic acid groups improve aqueous solubility, whereas methoxy or methyl substituents modulate lipophilicity .

Pharmacological Potential: Structural modifications at position 3 (e.g., carboxylic acid to carboxamide) enable tuning for CNS penetration or peripheral activity .

Biological Activity

1-(4-Fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C11_{11}H9_{9}FN2_{2}O2_{2}
  • SMILES : CC1=CN(N=C1C(=O)O)C2=CC=C(C=C2)F
  • InChI Key : YAOWVWIUOKVULJ-UHFFFAOYSA-N

The compound features a pyrazole ring substituted with a fluorophenyl group and a carboxylic acid moiety, which may contribute to its biological activity.

Anticancer Properties

Research indicates that pyrazole derivatives can exhibit significant anticancer properties. The presence of the fluorophenyl group in this compound suggests potential activity against various cancer cell lines.

A study on related pyrazole compounds demonstrated that modifications in the structure, such as the introduction of electron-withdrawing groups like fluorine, can enhance cytotoxicity against cancer cells. For instance, compounds similar to this one showed IC50_{50} values in the low micromolar range against several cancer types, indicating substantial growth inhibition .

Anti-inflammatory Activity

The pyrazole scaffold is known for its anti-inflammatory properties. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction.

In vitro studies on related pyrazole derivatives showed promising results in decreasing inflammatory markers in cell cultures, suggesting that this compound may exhibit similar effects .

Antimicrobial Effects

Some studies have indicated that pyrazole derivatives possess antimicrobial activity. The structural features of this compound may enhance its ability to inhibit bacterial growth. Research into related compounds has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Research Findings and Case Studies

Study FocusFindingsReference
Anticancer ActivityIC50_{50} values for similar compounds ranged from 1.61 µg/mL to 2.98 µg/mL against cancer cell lines
Anti-inflammatory EffectsInhibition of COX enzymes leading to reduced inflammation in vitro
Antimicrobial ActivityEffective against multiple bacterial strains; potential for development as an antimicrobial agent

Q & A

Q. What are common synthetic routes for preparing 1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, and what are the key regioselectivity challenges?

The synthesis typically involves multi-step processes starting from fluorinated aryl precursors. For example, pyrazole cores are constructed via cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds. A critical challenge is regioselectivity in pyrazole ring formation, which depends on steric and electronic factors. For instance, substituent positioning (e.g., fluorine at the 4-position of the phenyl ring) can influence reaction pathways. Purification often involves recrystallization or column chromatography to isolate the desired regioisomer .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substituent positions and purity. Fluorine's strong electronegativity causes distinct shifts in ¹⁹F NMR.
  • X-ray crystallography resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-stacking), with parameters like R-factor (<0.1) ensuring accuracy .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC assesses purity, especially for detecting regioisomeric impurities .

Q. What strategies optimize yield during synthesis?

  • Temperature control : Lower temperatures favor regioselective pyrazole formation.
  • Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) enhance cyclization efficiency.
  • Protecting groups : Temporary protection of the carboxylic acid group prevents side reactions during pyrazole ring formation .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

Single-crystal X-ray studies of analogous compounds (e.g., 5-(4-chlorophenyl) derivatives) reveal that the fluorine atom participates in weak C–H···F hydrogen bonds, stabilizing the crystal lattice. The methyl group at the 4-position induces steric hindrance, reducing solubility compared to unsubstituted analogs. Monoclinic crystal systems (e.g., space group P2/c) with Z = 8 and unit cell dimensions (a = 13.192 Å, b = 8.817 Å) are common, with β angles (~102°) affecting packing density .

Q. How does the fluorine substituent impact biological activity compared to chloro or methoxy analogs?

Fluorine’s electronegativity and small size enhance binding affinity to targets like enzymes or receptors by forming dipole-dipole interactions or altering electron density. For example, 4-fluorophenyl derivatives show improved metabolic stability over chlorophenyl analogs due to reduced oxidative metabolism. Comparative studies with 4-methoxyphenyl analogs highlight fluorine’s role in increasing lipophilicity (logP), which enhances membrane permeability .

Q. How can researchers resolve discrepancies in reported bioactivity data?

Discrepancies may arise from:

  • Purity variations : Use HPLC (≥95% purity) and elemental analysis to validate batches .
  • Assay conditions : Standardize cell lines, incubation times, and solvent systems (e.g., DMSO concentration).
  • Structural confirmation : Single-crystal X-ray data (e.g., R-factor = 0.072) ensure correct stereochemistry .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Molecular docking : Evaluates binding modes to targets (e.g., COX-2, carbonic anhydrases) using software like AutoDock.
  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions. Fluorine’s impact on metabolic stability can be modeled via in silico metabolism simulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
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1-(4-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.